molecular formula C5H8N2OS B6600942 [2-(methylamino)-1,3-thiazol-4-yl]methanol CAS No. 1850682-06-2

[2-(methylamino)-1,3-thiazol-4-yl]methanol

Cat. No.: B6600942
CAS No.: 1850682-06-2
M. Wt: 144.20 g/mol
InChI Key: DXOYJSZXHRACKA-UHFFFAOYSA-N
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Description

[2-(methylamino)-1,3-thiazol-4-yl]methanol: is a heterocyclic compound containing a thiazole ring substituted with a methylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(methylamino)-1,3-thiazol-4-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the methylamino and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(methylamino)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The thiazole ring can be reduced to a dihydrothiazole derivative.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [2-(methylamino)-1,3-thiazol-4-yl]formaldehyde or [2-(methylamino)-1,3-thiazol-4-yl]carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, [2-(methylamino)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies .

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development .

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(methylamino)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and its substituents can interact with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound may affect cellular pathways by modulating receptor activity or interfering with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(methylamino)-1,3-thiazol-4-yl]methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to simpler thiazole derivatives .

Properties

IUPAC Name

[2-(methylamino)-1,3-thiazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-6-5-7-4(2-8)3-9-5/h3,8H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYJSZXHRACKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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